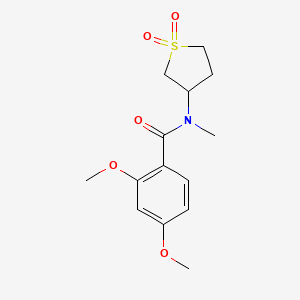

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4-dimethoxy-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex benzamide derivatives, similar to "N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4-dimethoxy-N-methylbenzamide," often involves multi-step chemical reactions. These processes typically start with the functionalization of benzoyl chloride or benzoyl acid precursors, followed by reactions with specific amines or alcohols under controlled conditions to introduce the desired substituents and achieve the targeted compound structure (Al Mamari et al., 2019).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including "N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4-dimethoxy-N-methylbenzamide," is characterized using various spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques provide detailed insights into the compound's molecular geometry, bond lengths, angles, and overall conformation. Structural analyses reveal the presence of specific functional groups and their arrangement, influencing the compound's chemical behavior and interactions (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives are influenced by the substituents attached to the benzamide core. These compounds participate in various chemical reactions, including hydrolysis, amide bond formation, and N-alkylation, depending on the functional groups present. The chemical properties of these compounds, such as reactivity, stability, and solubility, are determined by their molecular structure and the electronic characteristics of the substituents (Grunder-Klotz & Ehrhardt, 1991).

Mechanism of Action

Target of Action

The primary target of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,4-dimethoxy-N-methylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This activation results in the inward rectification of potassium ions, which can lead to hyperpolarization of the cell membrane and a decrease in cell excitability .

Biochemical Pathways

The activation of GIRK channels affects the potassium ion homeostasis in the cell. This can influence various biochemical pathways, particularly those involved in neuronal signaling and cardiac function .

Pharmacokinetics

Similar compounds have been shown to displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,4-dimethoxy-N-methylbenzamide can lead to a decrease in cell excitability. This can have various effects at the molecular and cellular level, potentially influencing processes such as pain perception, epilepsy, reward/addiction, and anxiety .

Action Environment

The action, efficacy, and stability of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,4-dimethoxy-N-methylbenzamide can be influenced by various environmental factors. These can include the physiological conditions within the body (such as pH and temperature), as well as the presence of other molecules that can interact with the compound or its target .

Safety and Hazards

properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2,4-dimethoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-15(10-6-7-21(17,18)9-10)14(16)12-5-4-11(19-2)8-13(12)20-3/h4-5,8,10H,6-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSOVEJLYXZANX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4-dimethoxy-N-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Propan-2-yl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2483147.png)

![(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2483148.png)

![{4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2483149.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2483151.png)

![1-[2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2483155.png)

![2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2483156.png)

![2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetonitrile](/img/structure/B2483168.png)

![1'-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483170.png)